molecular formula C17H18F2N4O2 B2619743 N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396767-14-8

N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2619743
CAS No.: 1396767-14-8
M. Wt: 348.354
InChI Key: WKFRWWVJEJLECO-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core linked to a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety and a 2,4-difluorophenyl substituent. The dihydropyridazinone ring is a key pharmacophore in kinase inhibitors and enzyme modulators, while the difluorophenyl group enhances metabolic stability and lipophilicity. Below, we compare its structural and functional attributes with two related sulfonamide-containing analogs from the literature.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-22-16(24)7-6-15(21-22)23-8-2-3-11(10-23)17(25)20-14-5-4-12(18)9-13(14)19/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFRWWVJEJLECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring, a pyridazinone moiety, and a difluorophenyl group. Its molecular formula is C16_{16}H15_{15}F2_2N4_{4}O, and it exhibits properties that suggest potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease .
  • Antiviral Activity : The compound's structural features suggest potential antiviral properties. Similar compounds have been reported to possess anti-HIV activity by interfering with viral replication processes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyridazinone moieties significantly influence the biological activity of the compound. For instance:

  • Substituent Variations : The presence of electron-withdrawing groups like fluorine enhances potency against certain targets by stabilizing interactions within the active sites of enzymes .
  • Piperidine Ring Modifications : Alterations in the piperidine ring can lead to variations in lipophilicity and bioavailability, affecting overall efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study evaluating the compound's effect on AChE showed an IC50_{50} value indicative of significant inhibition, suggesting its potential use in treating cognitive disorders .
  • Antiviral Testing : In vitro assays demonstrated that derivatives of this compound exhibited antiviral effects against HIV, with promising results in cellular models .
  • Cytotoxicity Assessments : Cytotoxicity tests against various cancer cell lines revealed that certain analogs displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Data Summary

Biological ActivityObserved EffectsReference
AChE InhibitionIC50_{50} < 20 μM
Antiviral ActivityEffective against HIV
CytotoxicitySelective against cancer cells

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • This compound has been investigated for its potential as an antiviral agent. Specifically, it shows promise in inhibiting HIV replication. The structural characteristics of the compound, including the difluorophenyl group and the piperidine moiety, contribute to its biological activity by interacting with viral enzymes .
  • Cancer Research :
    • Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the pyridazinone structure is believed to enhance cytotoxicity against certain cancer cell lines. Studies have demonstrated that modifications in the chemical structure can lead to increased potency against tumor growth .
  • Neuropharmacology :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been evaluated for its effects on neurological disorders, potentially acting on neurotransmitter systems to alleviate symptoms associated with conditions such as depression and anxiety .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound effectively reduced HIV replication in vitro. The study utilized various concentrations of the compound to assess its efficacy and found a dose-dependent response with significant inhibition at higher concentrations .

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, researchers tested the cytotoxic effects of this compound on several cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with the compound resulted in a marked decrease in cell viability compared to controls, suggesting potential for further development as an anticancer agent .

Case Study 3: Neuropharmacological Effects

A recent investigation into the neuropharmacological properties revealed that administration of this compound resulted in improved behavioral outcomes in animal models of depression. The study highlighted changes in neurotransmitter levels consistent with antidepressant activity .

Comparison with Similar Compounds

Implications of Structural Variations

  • Dihydropyridazinone vs. Sulfonamide Cores: The target compound’s carboxamide and dihydropyridazinone may offer superior selectivity for kinases compared to BG14055’s sulfonamide, which is prone to off-target interactions.
  • Fluorine Positioning : The 2,4-difluorophenyl group in the target compound likely provides balanced lipophilicity and metabolic resistance, whereas BG14087’s trifluoro group may lead to excessive hydrophobicity.
  • Molecular Weight : Higher molecular weight in BG14087 (377.35 g/mol) could limit blood-brain barrier penetration compared to the target compound (if within the optimal range for CNS activity).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Use triphosgene and triethylamine in anhydrous acetonitrile for carboxamide bond formation, as demonstrated in analogous urea derivatives .
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent) and temperature (0°C to room temperature) to minimize side reactions.
  • Purify via silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:10 to 1:3) to isolate the product (>85% purity) .
    • Data Contradictions :
  • Alternative methods using HATU/DIPEA in DMF may improve regioselectivity but require cost-benefit analysis for large-scale synthesis.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 6.8–7.2 ppm; piperidine protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 404.3) .
  • X-ray crystallography (if crystalline): Resolve dihedral angles between fluorophenyl and pyridazinone rings to confirm spatial orientation .

Q. What preliminary assays are recommended for identifying biological targets?

  • Methodology :

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) at 10 µM to identify IC50 values <1 µM .
  • Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC50) and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity while reducing off-target effects?

  • Methodology :

  • Substituent variation : Replace 2,4-difluorophenyl with 3,5-difluorophenyl or 4-chlorophenyl to evaluate steric/electronic effects on binding .
  • Piperidine modifications : Introduce methyl or hydroxyl groups at position 4 to alter lipophilicity (clogP) and solubility (logS) .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with ΔGbinding (kcal/mol) .

Q. What strategies resolve contradictions in metabolic stability data across species (e.g., mouse vs. human microsomes)?

  • Methodology :

  • In vitro metabolic assays : Incubate with liver microsomes (1 mg/mL) and NADPH to measure t1/2 and intrinsic clearance (CLint) .
  • CYP450 inhibition screening : Prioritize compounds with IC50 >10 µM for CYP3A4/2D6 to minimize drug-drug interactions .
  • Contradiction Resolution : Cross-validate using primary hepatocytes to account for species-specific enzyme expression .

Q. How can in vivo pharmacokinetic (PK) parameters be improved without compromising bioavailability?

  • Methodology :

  • Formulation optimization : Use nanocrystal dispersion or lipid-based carriers to enhance aqueous solubility (>50 µg/mL) .
  • Dose-ranging studies : Administer 10–100 mg/kg orally in rodents to calculate AUC0-24h and Cmax, adjusting for first-pass metabolism .

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